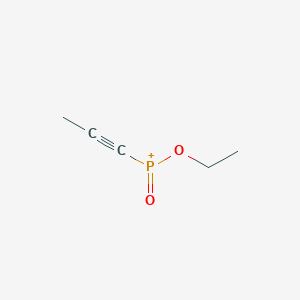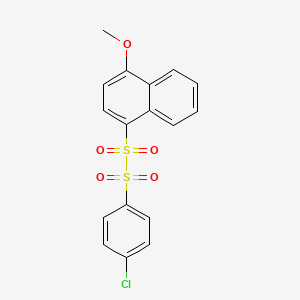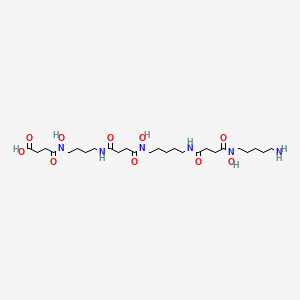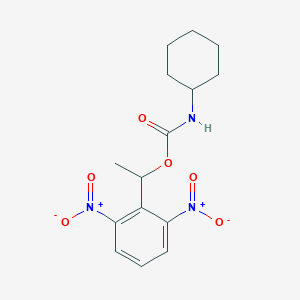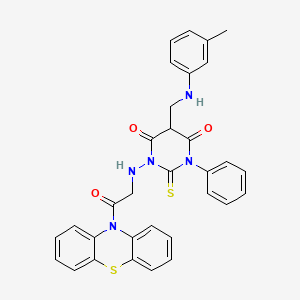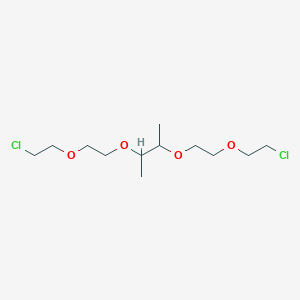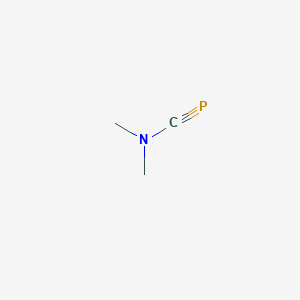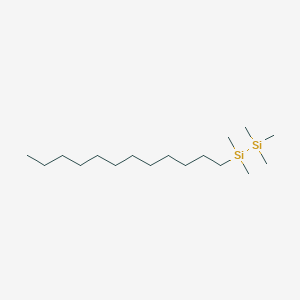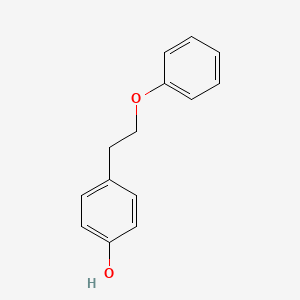![molecular formula C25H33Br2N B14272971 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide CAS No. 136984-70-8](/img/structure/B14272971.png)
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide is a complex organic compound that features a brominated phenyl group, an ethynyl linkage, and a dodecyl chain attached to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide typically involves multiple steps:
Formation of 4-[(4-Bromophenyl)ethynyl]pyridine: This can be achieved through a palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene.
Alkylation of Pyridine: The pyridine ring is then alkylated with a dodecyl halide under basic conditions to introduce the dodecyl chain.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with a brominating agent to form the pyridinium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl linkage and the pyridinium ion can participate in redox reactions.
Coupling Reactions: The ethynyl group can engage in coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Products include oxidized forms of the ethynyl group or the pyridinium ion.
Reduction: Reduced forms of the ethynyl group or the pyridinium ion.
Scientific Research Applications
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the formation of complex molecular architectures.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide involves its interaction with biological membranes and molecular targets:
Molecular Targets: The compound can interact with lipid bilayers, disrupting membrane integrity and function.
Pathways Involved: It may interfere with cellular signaling pathways by altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylethynyltrimethylsilane: Similar structure but with a trimethylsilyl group instead of a dodecyl chain.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: Lacks the pyridinium ion and dodecyl chain.
4-Bromophenethyl bromide: Contains a brominated phenyl group but lacks the ethynyl linkage and pyridinium ion.
Uniqueness
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide is unique due to its combination of a brominated phenyl group, an ethynyl linkage, a dodecyl chain, and a pyridinium ion. This combination imparts distinct amphiphilic properties and potential for diverse applications in various fields.
Properties
CAS No. |
136984-70-8 |
|---|---|
Molecular Formula |
C25H33Br2N |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethynyl]-1-dodecylpyridin-1-ium;bromide |
InChI |
InChI=1S/C25H33BrN.BrH/c1-2-3-4-5-6-7-8-9-10-11-20-27-21-18-24(19-22-27)13-12-23-14-16-25(26)17-15-23;/h14-19,21-22H,2-11,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
BWLAYVJKBYASKW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


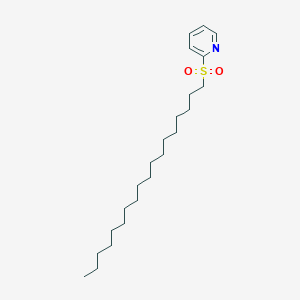
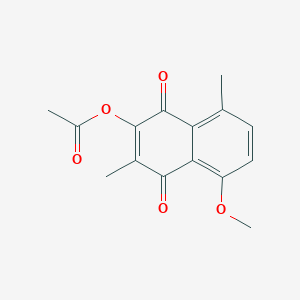
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
